molecular formula C15H20BrNO4S B2541021 Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline CAS No. 959578-36-0

Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline

Cat. No. B2541021
CAS RN: 959578-36-0
M. Wt: 390.29
InChI Key: DSXHLHPKFMNVDK-OAHLLOKOSA-N
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Description

The compound "Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline" is a derivative of proline, an amino acid, which has been modified to include a tert-butoxycarbonyl (Boc) protecting group and a 5-bromo-2-thiophenylmethyl substitution at the alpha position. This compound is of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related Boc-protected proline derivatives has been demonstrated in the literature. For instance, the synthesis of (R)-Boc-2-methylproline was achieved with excellent stereochemical control from alanine benzyl ester hydrochloride. The process described is efficient, proceeding in four steps without the need for chromatography, and leads to the production of veliparib, a poly(ADP-ribose) polymerase inhibitor . Although the specific synthesis of "Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline" is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of "Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline" would be expected to exhibit chirality due to the presence of an asymmetric carbon atom at the alpha position. The Boc group would provide steric hindrance and protect the amino functionality during synthetic applications. The 5-bromo-2-thiophenylmethyl group would add both steric and electronic effects, potentially influencing the reactivity and selectivity of the molecule in chemical reactions.

Chemical Reactions Analysis

Boc-protected proline derivatives are known to be versatile intermediates in organic synthesis. For example, Boc-L-proline has been used as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, achieving good yields and enantioselectivities . This suggests that "Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline" could also serve as a chiral ligand or intermediate in similar enantioselective reactions, potentially providing a route to synthesize complex molecules with high stereochemical purity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline" are not provided in the papers, we can infer from related compounds that it would be a solid at room temperature and stable under standard conditions. The Boc group would make the compound more resistant to acidic conditions, and the bromine atom in the thiophenylmethyl group could be susceptible to nucleophilic substitution reactions, which could be useful in further functionalization of the molecule.

Scientific Research Applications

Chiral Ligands and Asymmetric Catalysis

Boc-protected proline derivatives, including Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline, are utilized as chiral ligands in asymmetric catalysis. For instance, Boc-L-proline has been shown to act as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, highlighting the utility of proline and its derivatives in asymmetric synthesis, achieving good yields and enantioselectivities (up to 77% ee) (Zhou et al., 2004).

Peptide Bond Isomerization

The isomerization of peptide bonds, particularly around proline residues, plays a crucial role in protein folding and function. Research on α-methyl-L-proline derivatives, including N-Boc-protected versions, has illuminated the cis-trans prolyl peptide bond equilibrium, demonstrating the conformational constraints imposed by such modifications. This is significant for understanding peptide structure and function (Torbeev et al., 2012).

Organocatalysis

Boc-protected proline derivatives are also pivotal in organocatalysis. Their use in the synthesis of stereoselective molecules, such as (R)-9-Methyl-5(10)-octaline-1,6-dione, demonstrates their role in producing chiral building blocks. This highlights the importance of such compounds in facilitating enantioselective reactions, which are fundamental in the synthesis of bioactive molecules (Srivastava, 2022).

Synthesis of Complex Molecules

The versatility of Boc-protected proline derivatives extends to the synthesis of complex molecules. For example, N-Boc-(R)-silaproline has been synthesized through an enantioselective process, showcasing the role of silicon-containing proline surrogates in medicinal chemistry and drug development (Chung et al., 2016).

Metal-Organic Frameworks (MOFs) Functionalization

Functionalization of MOFs with proline derivatives, such as the incorporation of proline moieties into the structure of DUT-32, exemplifies the intersection of organic chemistry with material science. This application illustrates how Boc-protected proline derivatives can contribute to the development of novel materials with potential catalytic, adsorptive, or separation capabilities (Kutzscher et al., 2015).

properties

IUPAC Name

(2R)-2-[(5-bromothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c1-14(2,3)21-13(20)17-8-4-7-15(17,12(18)19)9-10-5-6-11(16)22-10/h5-6H,4,7-9H2,1-3H3,(H,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHLHPKFMNVDK-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline

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